molecular formula C19H28INO5 B6102860 1-[4-(2-Iodo-4-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid

1-[4-(2-Iodo-4-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid

Cat. No.: B6102860
M. Wt: 477.3 g/mol
InChI Key: QOFPSYSGOXECKA-UHFFFAOYSA-N
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Description

1-[4-(2-Iodo-4-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an iodinated phenoxy group and a piperidine ring. The presence of oxalic acid as a counterion further adds to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Iodo-4-methylphenoxy)butyl]-4-methylpiperidine typically involves multiple steps. One common method includes the iodination of a phenoxy precursor, followed by a coupling reaction with a butyl chain. The final step involves the formation of the piperidine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Iodo-4-methylphenoxy)butyl]-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield deiodinated products.

    Substitution: Halogen substitution reactions are common, where the iodine atom can be replaced with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium iodide in acetone are employed for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxy oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

1-[4-(2-Iodo-4-methylphenoxy)butyl]-4-methylpiperidine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2-Iodo-4-methylphenoxy)butyl]-4-methylpiperidine involves its interaction with specific molecular targets. The iodinated phenoxy group can interact with enzymes and receptors, modulating their activity. The piperidine ring may also play a role in binding to biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-Bromo-4-methylphenoxy)butyl]-4-methylpiperidine
  • 1-[4-(2-Chloro-4-methylphenoxy)butyl]-4-methylpiperidine
  • 1-[4-(2-Fluoro-4-methylphenoxy)butyl]-4-methylpiperidine

Uniqueness

1-[4-(2-Iodo-4-methylphenoxy)butyl]-4-methylpiperidine is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. This iodinated compound often exhibits different reactivity and biological activity compared to its brominated, chlorinated, or fluorinated counterparts.

Properties

IUPAC Name

1-[4-(2-iodo-4-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26INO.C2H2O4/c1-14-7-10-19(11-8-14)9-3-4-12-20-17-6-5-15(2)13-16(17)18;3-1(4)2(5)6/h5-6,13-14H,3-4,7-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFPSYSGOXECKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCCOC2=C(C=C(C=C2)C)I.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28INO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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